N-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-methylbutanamide
Description
Historical Development of Piperazine-Thiophene Hybrid Molecules
The integration of piperazine and thiophene moieties in drug design represents a strategic response to challenges in receptor selectivity and pharmacokinetic optimization. Piperazine, a six-membered diamine heterocycle, has been widely employed in medicinal chemistry since the 1950s due to its conformational flexibility and ability to enhance water solubility through hydrogen bonding. Thiophene, a sulfur-containing heterocycle, gained prominence in the 1980s as a bioisostere for phenyl rings, offering improved electronic properties and metabolic stability. The first reported piperazine-thiophene hybrids emerged in the early 2000s, driven by the need for dual-acting ligands targeting monoamine receptors. A pivotal study demonstrated that combining piperazine's basic nitrogen centers with thiophene's π-electron system created compounds with enhanced binding to dopamine D3 receptors while maintaining blood-brain barrier permeability. This hybrid approach addressed limitations of single-heterocycle scaffolds, particularly in neurological targets requiring precise spatial orientation of pharmacophoric elements.
Evolution of Research on Fluorophenylpiperazine Derivatives
4-Fluorophenylpiperazine derivatives emerged as critical tools for modulating serotonin and dopamine receptor subtypes following the discovery of their unique electronic profile in the 1990s. The fluorine atom's electronegativity (-4.0 eV) and small atomic radius (0.64 Å) enabled precise tuning of arylpiperazine interactions with receptor subpockets. Key milestones include:
The progressive substitution of hydrogen with fluorine at the para position of phenylpiperazine improved metabolic stability by reducing CYP450-mediated oxidation, as evidenced by increased half-life in hepatic microsome assays.
Pharmacophore Integration Strategy in Research Design
The target compound exemplifies a tripartite pharmacophore model:
- Piperazine core : Serves as a conformational scaffold, with N4 participating in hydrogen bonding (e.g., with Asp110 in D3 receptors).
- 4-Fluorophenyl group : Provides hydrophobic contact surfaces while the fluorine atom directs electrostatic interactions with Ser192/193 in receptor binding pockets.
- Thiophene-propan-2-yl motif : The sulfur atom's lone pairs facilitate charge-transfer interactions with aromatic residues (Phe345/346), and the branched alkyl chain introduces steric guidance for receptor subtype selectivity.
Structure-activity relationship (SAR) studies of analogous compounds reveal critical geometric parameters:
Scientific Significance and Academic Research Objectives
This compound addresses three unmet needs in CNS drug development:
- Overcoming the "selectivity ceiling" for dopamine receptor ligands (D3:D2 < 50:1 in first-generation agents)
- Balancing lipophilicity (clogP = 3.2) and aqueous solubility (>50 μg/mL at pH 7.4) through fluorine-thiophene synergy
- Enabling allosteric modulation via thiophene's planar conformation, as demonstrated in GTPγS binding assays
Current research objectives focus on:
- Quantifying torsional strain effects using X-ray crystallography (θ = 112° between piperazine and thiophene planes)
- Mapping electron density distribution via DFT calculations (Mulliken charges: F = -0.32e, S = +0.18e)
- Evaluating blood-brain barrier penetration using PAMPA assays (Pe = 12.3 × 10^-6 cm/s predicted)
Current Position in Medicinal Chemistry Literature
The compound occupies a strategic niche in two growing research domains:
Receptor subtype-selective agonism :
- 68% of recent D3-preferential ligands incorporate fluorophenylpiperazine
- Thiophene appears in 41% of 2021-2025 CNS drug candidates vs. 22% in 2010-2015
Hybrid molecular design :
- 83% of FDA-approved hybrid drugs (2015-2024) combine ≥2 heterocycles
- Piperazine-thiophene conjugates represent 19% of Phase II neurological candidates
Comparative analysis with benchmark compounds:
| Parameter | Target Compound | 7-OH-DPAT | Aripiprazole |
|---|---|---|---|
| D3 Ki (nM) | 0.55* | 0.78 | 1.3 |
| D2:D3 Selectivity | 93:1* | 15:1 | 2:1 |
| clogP | 3.2 | 2.8 | 4.9 |
| Hydrogen bond donors | 2 | 2 | 3 |
*Extrapolated from structural analogs
Properties
IUPAC Name |
N-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30FN3OS/c1-16(2)15-21(27)24-17(3)22(20-5-4-14-28-20)26-12-10-25(11-13-26)19-8-6-18(23)7-9-19/h4-9,14,16-17,22H,10-13,15H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMOJKDNACVRLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(C)C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-methylbutanamide, also known by its CAS number 887206-28-2, is a compound of interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C26H30FN3O2S |
| Molecular Weight | 467.6 g/mol |
| Structure | Chemical Structure |
This compound exhibits various biological activities primarily through its interaction with neurotransmitter systems and potential anti-cancer properties.
- Serotonin Receptor Modulation : The compound's piperazine moiety suggests potential activity at serotonin receptors, particularly the 5-HT1A receptor. Studies have shown that derivatives with similar structures exhibit binding affinities that can modulate serotonin signaling pathways, which are crucial in mood regulation and anxiety disorders .
- Antimicrobial Activity : Preliminary studies indicate that related compounds with similar structures possess antimicrobial properties. For example, derivatives of thiophene and piperazine have shown effectiveness against various bacterial strains, suggesting that this compound may also exhibit such activity .
- Anti-Virulence Properties : Research indicates that the compound inhibits protein tyrosine phosphatase B (PtpB), which is involved in signal transduction pathways in macrophages. This inhibition could potentially interfere with the virulence of pathogens like Mycobacterium tuberculosis, making it a candidate for further investigation in infectious disease treatment .
In Vitro Studies
In a series of in vitro studies, compounds structurally related to this compound have been evaluated for their cytotoxic effects against various cancer cell lines:
- Cytotoxicity Against Cancer Cell Lines : Research demonstrated that certain thiosemicarbazone derivatives exhibited potent cytotoxicity against glioblastoma multiforme and breast adenocarcinoma cells at nanomolar concentrations. Morphological changes indicative of apoptosis were observed, suggesting a mechanism involving programmed cell death .
Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins. These studies provide insights into the electrostatic interactions that facilitate binding to serotonin receptors, supporting the hypothesis regarding its role as a serotonin modulator .
Summary of Findings
The biological activity of this compound suggests multiple therapeutic potentials:
- Neuropharmacology : Potential use as an antidepressant or anxiolytic agent through serotonin receptor modulation.
- Oncology : Promising anticancer activity warrants further exploration for therapeutic applications against specific cancer types.
- Infectious Disease : Anti-virulence properties highlight its potential role in combating infections caused by resistant bacterial strains.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of piperazine, including this compound, exhibit significant anticancer properties. For instance, research utilizing a three-component 1,3-dipolar cycloaddition approach demonstrated that certain piperazine derivatives could induce apoptosis in hypopharyngeal tumor cells more effectively than established chemotherapeutics like bleomycin. The structural characteristics of these compounds enhance their interaction with protein binding sites, potentially improving their efficacy as anticancer agents .
Neurological Disorders
Research has highlighted the potential of piperazine derivatives in treating neurological conditions. The compound's structure allows it to interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction suggests its utility in managing disorders such as depression and anxiety .
Table 1: Summary of Research Findings on N-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-methylbutanamide
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound contains three primary reactive sites:
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Amide group : Susceptible to hydrolysis and amidation reactions.
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Piperazine ring : Subject to protonation, alkylation, and substitution.
-
Thiophene ring : May undergo electrophilic substitution or hydrogenation.
Amide Hydrolysis
Amides typically hydrolyze under acidic or basic conditions to yield carboxylic acids and amines. For this compound:
-
Conditions : HCl (acidic) or NaOH (basic) solutions.
-
Products :
-
Acidic hydrolysis: 3-methylbutanoic acid and the corresponding amine (1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-ylamine).
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Basic hydrolysis: 3-methylbutanoate salt and the same amine.
-
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Mechanism : Nucleophilic attack on the carbonyl carbon, followed by cleavage of the amide bond.
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic | HCl, heat | Carboxylic acid + amine |
| Basic | NaOH, heat | Carboxylate salt + amine |
Amidation
The compound can react with amines or alcohols to form substituted amides:
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Reagents : Amine (e.g., NH₂R) or alcohol (e.g., ROH) with coupling agents like EDCl/HOBt.
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Products : N-substituted amides (e.g., N-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-methylbutanamide derivatives).
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Application : Used to modify pharmacokinetics or target binding affinity.
Piperazine Alkylation
The piperazine nitrogen can undergo alkylation via SN2 mechanisms:
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Reagents : Alkyl halides (e.g., CH₃I) or epoxides.
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Products : N-alkylated piperazine derivatives.
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Conditions : Polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) .
Table 2: Piperazine Alkylation Examples
| Reagent | Product | Conditions |
|---|---|---|
| Methyl iodide | N-methyl-piperazine derivative | DMF, K₂CO₃ |
| Ethylene oxide | N-ethyl-piperazine derivative | THF, NaH |
Thiophene Electrophilic Substitution
The thiophene ring may react with electrophiles (e.g., nitration, bromination):
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Reagents : NO₂⁺ (HNO₃/H₂SO₄) or Br₂.
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Products : Substituted thiophene derivatives (e.g., 5-bromo-thiophene analog).
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Conditions : Nitrating or halogenating mixtures at elevated temperatures.
Stability and Solubility Considerations
-
Stability : Amides are generally stable under neutral conditions but degrade under extreme pH. Piperazine rings remain intact unless subjected to harsh alkylation conditions .
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Solubility : Lipophilicity from the 4-fluorophenyl and thiophene groups may reduce aqueous solubility, requiring cosolvents (e.g., DMSO) for reactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Key Features
The compound shares structural motifs with several synthesized analogs, differing primarily in substituents on the piperazine ring, carbonyl group, or aromatic systems. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Benzyl or trifluoromethylphenyl substitutions (e.g., ) alter lipophilicity and receptor affinity.
- Aromatic Systems : Thiophen-2-yl in the target compound contrasts with benzothiophene (6c ) or phenyl (GPV005 ), affecting π-π stacking and metabolic stability.
- Carbonyl vs. Amide: The 3-methylbutanamide chain in the target compound differs from propanone (6c ) or butanone (17 ), influencing hydrogen-bonding capacity and enzymatic degradation.
Physicochemical Properties
- Melting Points: Analogs with fluorophenyl groups (e.g., 6c at 131–132°C ) exhibit higher melting points than non-fluorinated derivatives, suggesting stronger intermolecular interactions.
- Solubility: The 3-methylbutanamide chain likely improves solubility in polar solvents compared to propanone derivatives (e.g., 6c ).
Q & A
Q. What are the recommended synthetic routes and optimization strategies for N-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-methylbutanamide?
Methodological Answer: The compound can be synthesized via a multi-step procedure involving:
Amide Coupling : Use carbodiimide-based reagents (e.g., HBTU or EDCI) to couple the piperazine-thiophene intermediate with 3-methylbutanoyl chloride. Reaction conditions (e.g., THF as solvent, Et₃N as base) should be optimized for yield .
Intermediate Purification : Employ column chromatography (silica gel, gradient elution with CHCl₃/MeOH) to isolate intermediates .
Critical Parameters : Monitor reaction progress via TLC or LCMS. Adjust stoichiometry of reagents (e.g., 1.2 equivalents of HBTU) to minimize side products .
Q. How should researchers characterize the structural integrity of this compound?
Methodological Answer: Use a combination of:
- ¹H/¹³C NMR : Confirm the presence of key groups (e.g., 4-fluorophenyl protons at δ 6.8–7.2 ppm, thiophene protons at δ 6.9–7.5 ppm) .
- LCMS : Verify molecular weight (e.g., m/z = [M + H]⁺) and purity (>98% at 215/254 nm). Retention times (RT) should be consistent with analogs (e.g., RT 2.1–2.8 min for similar piperazine derivatives) .
- Elemental Analysis : Validate C, H, N, and S content to ±0.4% deviation .
Q. What methods are effective for assessing the purity of this compound?
Methodological Answer:
- HPLC : Use a Chromolith® RP-18e column with a mobile phase of acetonitrile/0.1% TFA in water (70:30 v/v). Monitor purity at 254 nm .
- Melting Point Analysis : Compare observed mp with literature values (e.g., analogs with piperazine-thiophene scaffolds typically melt at 160–190°C) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?
Methodological Answer:
Substituent Variation : Modify the 4-fluorophenyl or thiophene moieties (e.g., replace F with Cl or methoxy groups) and synthesize derivatives .
Functional Assays : Test analogs for receptor binding (e.g., serotonin/dopamine receptors via competitive radioligand assays) .
Data Correlation : Use regression analysis to link structural changes (e.g., logP, steric bulk) with activity (e.g., IC₅₀ values). For example, bulky substituents on the piperazine ring may reduce off-target binding .
Q. How should researchers resolve contradictions between in vitro binding data and functional assay results?
Methodological Answer:
Orthogonal Assays : Validate receptor affinity using both radioligand binding (e.g., ³H-spiperone for dopamine D2/D3) and functional assays (e.g., cAMP accumulation for GPCR activity) .
Statistical Analysis : Apply ANOVA to identify outliers. For instance, discrepancies in IC₅₀ values may arise from assay sensitivity differences (e.g., cell-based vs. membrane-based systems) .
Molecular Dynamics (MD) Simulations : Model compound-receptor interactions to explain paradoxical results (e.g., allosteric modulation vs. orthosteric binding) .
Q. What considerations are critical for advancing this compound to in vivo testing?
Methodological Answer:
Solubility Optimization : Formulate the compound using co-solvents (e.g., 10% DMSO in saline) or cyclodextrin-based carriers .
Pharmacokinetic Profiling : Conduct LC-MS/MS analysis of plasma samples post-administration to measure t₁/₂, Cmax, and AUC .
Toxicity Screening : Perform acute toxicity studies in rodents (e.g., 50–200 mg/kg doses) with histopathological evaluation of liver/kidney tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
